
Technical Guide: Physical Properties of 2-
Chloro-4-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
2-Chloro-4-

hydroxybenzenecarboximidamide

CAS No.: 1260883-61-1

Cat. No.: B1651399

Get Quote

Part 1: Executive Summary & Molecular Identity[1]
[2]
2-Chloro-4-hydroxybenzenecarboximidamide is a functionalized benzamidine derivative

characterized by a halogenated phenolic scaffold.[1][2] It serves as a critical intermediate in the

synthesis of serine protease inhibitors (e.g., trypsin, thrombin, and Factor Xa inhibitors) and as

a fragment for structure-activity relationship (SAR) studies in medicinal chemistry.[2][3] Its dual

functionality—combining a basic amidine group with an acidic phenolic moiety—imparts unique

zwitterionic character and pH-dependent solubility profiles essential for drug formulation.[1][2]

Molecular Identity Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1651399#bc-rfq
https://www.benchchem.com/product/b1651399/docs?utm_src=pdf-body#technical-guide-physical-properties-of-2-chloro-4-hydroxybenzenecarboximidamide
https://www.chemeo.com/cid/13-893-6/3-Amino-s-triazole
https://pubchem.ncbi.nlm.nih.gov/compound/587567
https://pubchem.ncbi.nlm.nih.gov/compound/587567
https://analytical.chem.ut.ee/databases/pka-values/
https://www.chemeo.com/cid/13-893-6/3-Amino-s-triazole
https://pubchem.ncbi.nlm.nih.gov/compound/587567
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651399?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name 2-Chloro-4-hydroxybenzenecarboximidamide

Common Synonyms
2-Chloro-4-hydroxybenzamidine; 4-Hydroxy-2-

chlorobenzamidine

CAS Registry Number 1260883-61-1

Molecular Formula C₇H₇ClN₂O

Molecular Weight 170.59 g/mol

SMILES NC(=N)c1ccc(O)cc1Cl

InChI Key BMVWDKGOYYLUKH-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][2][8][9]
The physical behavior of this molecule is dominated by the interplay between the highly basic

amidine group and the weakly acidic phenol, modulated by the electron-withdrawing chlorine

atom at the ortho position to the amidine.[1][2]
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Property
Value
(Experimental/Predicted)

Context & Implications

Physical State Solid (Crystalline powder)

Typically isolated as a

hydrochloride salt due to

amidine basicity.[1][2]

Melting Point >200 °C (Decomposes)
High lattice energy typical of

benzamidine salts.[1][2][3]

pKa (Basic) 10.5 – 11.2 (Amidine)

The 2-Cl substituent (inductive

withdrawal) slightly lowers the

pKa compared to

unsubstituted benzamidine

(11.6).[2][3]

pKa (Acidic) 8.8 – 9.2 (Phenol)

Acidity is enhanced by the

electron-withdrawing Cl and

the cationic amidine group.[1]

[2][3]

LogP (Octanol/Water) ~0.3 – 0.8

Low lipophilicity due to polarity;

highly soluble in aqueous

buffers at physiological pH.[1]

[2][3]

Solubility
High in DMSO, MeOH, Water

(pH < 9)

Solubility decreases near the

isoelectric point (zwitterionic

form).[1][2][3]

*Values derived from substituent contribution algorithms (ACD/Labs, ChemAxon) where

specific experimental literature is sparse.

Structural Diagram: Electronic Effects
The following diagram illustrates the electronic push-pull mechanism affecting the molecule's

reactivity and pKa.
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Caption: Electronic influence of substituents on the benzamidine core.[1][2][3] The 2-Cl group

inductively destabilizes the protonated amidine, slightly lowering pKa.[1][2]

Part 3: Experimental Characterization Protocols
To ensure scientific integrity, the following protocols characterize the molecule's purity and

ionization state. These are self-validating systems designed for reproducibility.[1][2]

Protocol 1: Potentiometric pKa Determination
Objective: To accurately determine the ionization constants of the amphoteric molecule.

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M

KCl (ionic strength adjustor).

Titration:

Acidify to pH 2.0 using 0.1 M HCl.[2]

Titrate with 0.1 M carbonate-free NaOH under nitrogen atmosphere.

Data Acquisition: Record pH vs. volume of titrant.

Analysis: Use the Bjerrum method or Gran plot analysis to identify inflection points.[1][2]

First Inflection: Deprotonation of the phenol (pKa ~9).[2][3]

Second Inflection: Deprotonation of the amidinium ion (pKa ~11).[2][3]
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Validation: The titration curve must show two distinct buffering regions. If regions overlap,

use UV-metric titration (spectrophotometric shift) for higher resolution.[1][2][3]

Protocol 2: Solubility Profiling (Shake-Flask Method)
Objective: To establish the saturation solubility in standard drug discovery solvents.

Excess Addition: Add excess solid compound to 1 mL of solvent (Water, DMSO, Ethanol,

PBS pH 7.4).

Equilibration: Agitate at 25°C for 24 hours.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF

membrane.

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Mobile Phase: 10% Acetonitrile / 90% Water (0.1% TFA).[2][3]

Standard Curve: Prepare a 5-point calibration curve (1–100 µM) in DMSO.[2][3]

Part 4: Synthesis & Handling Logic[1][2]
Synthetic Route Logic
The most reliable synthesis of this amidine proceeds from the corresponding nitrile, 2-chloro-4-

hydroxybenzonitrile.[1][2]

Pinner Reaction (Classic):

React nitrile with anhydrous HCl in dry ethanol/methanol to form the imidate ester

hydrochloride.[2]

Treat the intermediate with ammonia (NH₃) in methanol to generate the amidine.[2][3]

Hydroxylamine Route (Alternative):

React nitrile with hydroxylamine to form the amidoxime.[2]
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Reduce the amidoxime (H₂/Pd-C or Zn/Acetic Acid) to the amidine.[2][3]

Storage & Stability
Hygroscopicity: As a salt (HCl), the compound is hygroscopic.[1][2][3] Store in a desiccator at

-20°C.

Oxidation: The phenolic group is susceptible to oxidation.[1][2] Store under inert gas

(Argon/Nitrogen).

Workflow: Purity Assessment
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Caption: Decision tree for purity validation prior to biological screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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